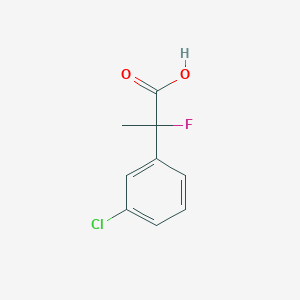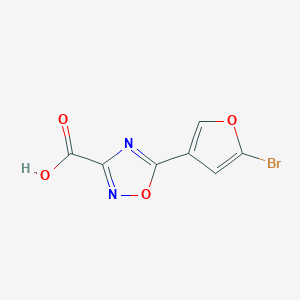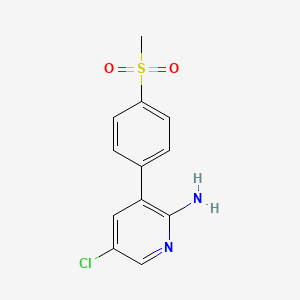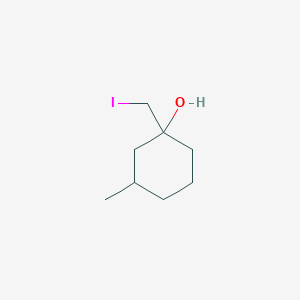
1-(Iodomethyl)-3-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(Iodomethyl)-3-methylcyclohexan-1-ol can be achieved through several routes. One common method involves the alkylation of cyclohexanol derivatives with iodomethane under basic conditions. Another approach includes the reduction of 1-(iodomethyl)-3-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-(Iodomethyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents like lithium aluminum hydride. Major products formed from these reactions include aldehydes, ketones, and substituted cyclohexane derivatives.
Scientific Research Applications
1-(Iodomethyl)-3-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-3-methylcyclohexan-1-ol involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-(Iodomethyl)-3-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(Bromomethyl)-3-methylcyclohexan-1-ol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-3-methylcyclohexan-1-ol: Contains a chloromethyl group, leading to different reactivity and applications.
1-(Iodomethyl)-cyclohexanol: Lacks the methyl group on the cyclohexane ring, resulting in different chemical properties.
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-(iodomethyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6H2,1H3 |
InChI Key |
ZGARLCKRCMZLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


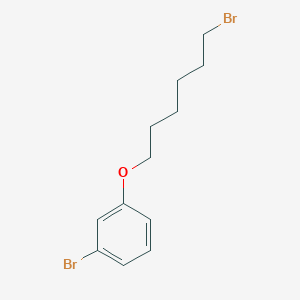
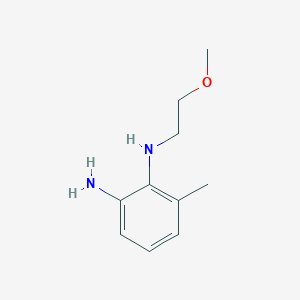
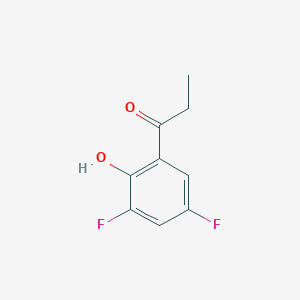
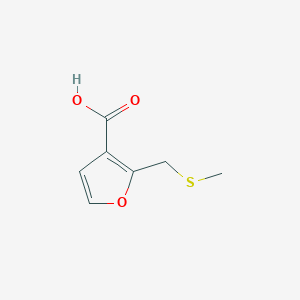
![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)

![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
